3,3-Difluoro-2-phenylazetidine
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Overview
Description
3,3-Difluoro-2-phenylazetidine is a chemical compound with the molecular formula C₉H₉F₂N. It is a member of the azetidine family, characterized by a four-membered ring containing nitrogen. The presence of two fluorine atoms and a phenyl group attached to the azetidine ring makes this compound unique and of interest in various fields of research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Difluoro-2-phenylazetidine typically involves the cyclization of appropriate precursors. One common method includes the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another approach involves the direct alkylation of 1-azabicyclo[1.1.0]butane with organometal reagents in the presence of copper triflate, which rapidly provides bis-functionalized azetidines .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the methods used in laboratory synthesis can be scaled up for industrial applications, with appropriate adjustments to reaction conditions and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 3,3-Difluoro-2-phenylazetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The fluorine atoms can be substituted with other functional groups using suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium iodide in acetone can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoro-phenylazetidine oxides, while reduction could produce difluoro-phenylazetidine hydrides.
Scientific Research Applications
3,3-Difluoro-2-phenylazetidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,3-Difluoro-2-phenylazetidine involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s reactivity and stability, allowing it to participate in various chemical reactions. The phenyl group contributes to its ability to interact with aromatic systems in biological molecules, potentially affecting pathways related to enzyme activity and receptor binding .
Comparison with Similar Compounds
- 3-Fluoro-2-phenylazetidine
- 2-Phenylazetidine
- 3,3-Difluoroazetidine
Comparison: 3,3-Difluoro-2-phenylazetidine is unique due to the presence of two fluorine atoms, which significantly influence its chemical properties and reactivity. Compared to 3-Fluoro-2-phenylazetidine, the additional fluorine atom in this compound enhances its electron-withdrawing effects, making it more reactive in certain chemical reactions. The phenyl group differentiates it from 3,3-Difluoroazetidine, providing additional sites for interaction with other molecules .
Properties
IUPAC Name |
3,3-difluoro-2-phenylazetidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2N/c10-9(11)6-12-8(9)7-4-2-1-3-5-7/h1-5,8,12H,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXIWYYFFWQSQIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(N1)C2=CC=CC=C2)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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